Methyl 6-chloro-4-fluoronicotinate
Description
Strategic Importance of Halogenated Pyridine (B92270) Motifs in Chemical Design
The incorporation of halogen atoms into pyridine rings is a strategic decision in molecular design, offering a powerful tool to modulate the physical, chemical, and biological properties of the resulting molecules. Halogenated pyridine motifs are integral to the development of a wide array of functional molecules, from pharmaceuticals to advanced materials.
In medicinal chemistry, halogenation is a well-established strategy to enhance the efficacy of drug candidates. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of a halogen can block sites of metabolic degradation, thereby prolonging the therapeutic effect of a drug. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding of a ligand to its protein target, enhancing selectivity and potency. A significant number of drugs and developmental candidates feature halogenated structures for these reasons. nih.gov
In the realm of materials science and crystal engineering, halogenated pyridines are valued for their ability to direct the assembly of molecules into well-defined supramolecular architectures. The predictable nature of halogen bonding allows for the rational design of crystalline materials with desired properties, such as specific electronic or optical characteristics.
Contextualization of Fluorinated Nicotinates within Modern Chemical Research
Among the halogens, fluorine holds a special status in chemical research. Its unique properties, including high electronegativity, small size, and the strength of the carbon-fluorine bond, make it a valuable addition to organic molecules. When incorporated into the nicotinate (B505614) scaffold, fluorine can profoundly alter the compound's characteristics.
Fluorinated nicotinates are of particular interest in modern chemical research, especially in the life sciences. The substitution of hydrogen with fluorine can lead to improved pharmacokinetic profiles of bioactive molecules. This includes enhanced metabolic stability, as the carbon-fluorine bond is resistant to cleavage by metabolic enzymes, and increased membrane permeability, which can improve a drug's absorption and distribution in the body. The strategic placement of fluorine atoms can also influence the acidity of nearby functional groups, which can be crucial for a molecule's interaction with its biological target.
The growing interest in fluorinated organic molecules has spurred the development of novel fluorination methodologies, making a wider array of fluorinated building blocks, including fluorinated nicotinates, more accessible for research and development.
Specific Research Paradigm for Methyl 6-chloro-4-fluoronicotinate
A specific research paradigm for this compound is not well-defined in the available scientific literature. It is predominantly listed in the catalogs of chemical suppliers as a building block for organic synthesis, suggesting its utility as a starting material or intermediate for the construction of more complex molecules. Its di-halogenated pyridine structure, featuring both a chloro and a fluoro substituent, along with a methyl ester group, provides multiple reactive sites for further chemical transformations.
Without specific published research detailing its synthesis and applications, its intended role can be inferred from the reactivity of its functional groups. The chlorine atom can be displaced through nucleophilic aromatic substitution or participate in cross-coupling reactions. The fluorine atom also offers a site for specific chemical modifications, and the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. It is plausible that this compound is used in the synthesis of agrochemicals or pharmaceuticals, where halogenated pyridine cores are common. However, without concrete research data, any detailed discussion on its specific applications would be speculative.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1240604-54-9 |
| Molecular Formula | C₇H₅ClFNO₂ |
| Molecular Weight | 189.57 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-4-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-12-7(11)4-3-10-6(8)2-5(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBKIWBCRBPRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256811-66-1 | |
| Record name | methyl 6-chloro-4-fluoropyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Strategies for Methyl 6 Chloro 4 Fluoronicotinate
De Novo Synthetic Routes and Methodological Innovations
De novo synthesis, the construction of complex molecules from simpler, acyclic precursors, offers a powerful approach to access highly functionalized pyridines that may not be readily available through functional group interconversion of existing pyridine (B92270) rings.
Regioselective Halogenation Approaches for the Nicotinate (B505614) Core
The direct and regioselective introduction of multiple different halogen atoms onto a pre-formed nicotinate core in a controlled manner is a formidable challenge. The electronic nature of the pyridine ring, being electron-deficient, and the directing effects of the existing substituents (the ester group) complicate electrophilic halogenation reactions, often requiring harsh conditions and leading to mixtures of isomers. digitellinc.com
A more controlled approach involves the construction of the halogenated pyridine ring from acyclic precursors. One such strategy, adapted from the synthesis of related dihalonicotinic acids, involves the condensation of an enolate with a malonate derivative. For instance, a plausible de novo route to a 4-fluoro-6-hydroxynicotinate precursor could start from the condensation of ethyl fluoroacetate (B1212596) with ethyl formate (B1220265) in the presence of a base like sodium methoxide. The resulting enolate can then be reacted with a suitable malonamate (B1258346) to construct the 2,6-dihydroxy-5-fluoronicotinate core. Subsequent chlorination can then install the desired chloro group at the 6-position. A patent for the synthesis of 2,6-dichloro-5-fluoronicotinic acid describes a similar approach where methyl 2,6-dihydroxy-5-fluoronicotinate is synthesized and then chlorinated. core.ac.ukgoogle.com
Stereoselective Introduction of Halogen Substituents
The concept of stereoselective halogenation is primarily relevant to molecules possessing chiral centers, where the spatial orientation of the halogen atom is critical. nih.gov In the case of Methyl 6-chloro-4-fluoronicotinate, the pyridine ring is aromatic and planar, and the molecule itself is achiral. Therefore, the primary challenge in its synthesis is not stereoselectivity but rather regioselectivity—the precise placement of the chloro and fluoro substituents at the C-6 and C-4 positions, respectively. The focus of synthetic strategies is on controlling the position of halogenation on the aromatic ring rather than the three-dimensional arrangement of the atoms.
Transformations of Precursor Molecules
An alternative and often more practical approach to the synthesis of this compound involves the modification of readily available, halogenated pyridine precursors.
Nucleophilic Halogen Exchange Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into aromatic and heteroaromatic rings. This reaction is particularly effective when the ring is activated by electron-withdrawing groups, and the leaving group is in an ortho or para position to the activating group.
A key strategy for the synthesis of this compound is the nucleophilic substitution of a chlorine atom with fluoride (B91410) on a di-chlorinated precursor. The commercially available Methyl 4,6-dichloronicotinate serves as an ideal starting material for this transformation. bldpharm.comsigmaaldrich.comnih.govbldpharm.com
The reaction proceeds via an SNAr mechanism, where the fluoride ion attacks the electron-deficient pyridine ring, leading to the displacement of a chloride ion. The regioselectivity of this reaction is crucial. The chlorine atom at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the combined electron-withdrawing effects of the ester group at the 3-position and the nitrogen atom in the ring.
Recent advancements in fluorination methods have highlighted the efficacy of anhydrous tetraalkylammonium fluoride salts, such as tetramethylammonium (B1211777) fluoride (Me₄NF), in promoting SNAr reactions under mild conditions. nih.gov These reagents can provide high yields of the desired fluorinated product, often at room temperature, which is a significant improvement over traditional methods that require high temperatures and often result in decomposition. nih.gov A study on the preparation of the isomeric Methyl 5-chloro-6-fluoronicotinate demonstrated the feasibility of fluoride-chloride exchange on a dichloronicotinate precursor using potassium fluoride in dimethylformamide, although at elevated temperatures. core.ac.uk
Table 1: Proposed Reaction Conditions for Fluoride-Chloride Exchange
| Precursor | Reagent(s) | Solvent | Temperature | Potential Product |
| Methyl 4,6-dichloronicotinate | Anhydrous Tetramethylammonium Fluoride (Me₄NF) | Acetonitrile/DMF | Room Temp. | This compound |
| Methyl 4,6-dichloronicotinate | Potassium Fluoride (KF) | DMF | High Temp. | This compound |
Modulating Substituent Reactivity for Controlled Halogenation
The reactivity of the pyridine ring towards halogenation can be significantly influenced by the nature and position of the substituents already present. The electron-withdrawing ester group in methyl nicotinate deactivates the ring towards electrophilic substitution. However, the introduction of activating groups or the use of N-oxide derivatives can alter the regioselectivity of halogenation.
For instance, the formation of a pyridine N-oxide increases the electron density at the 2- and 6-positions, making them more susceptible to electrophilic attack. nih.gov This strategy could potentially be employed in a multi-step synthesis to introduce a halogen at the 6-position with high regioselectivity. Subsequently, the N-oxide can be removed, and further functionalization at the 4-position can be carried out. The interplay of substituent effects is a key consideration in designing a rational synthesis of polysubstituted pyridines. koreascience.kr
Catalytic Methodologies in Halogenated Nicotinate Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance, particularly in the construction of complex heterocyclic systems. mdpi.com The introduction of halogen atoms onto the nicotinate scaffold is often accomplished through catalytic C-H activation or as part of a cross-coupling strategy, for which the halogenated nicotinate itself is a key precursor.
Transition-Metal Catalyzed Halogenation and Cross-Coupling Precursors
Transition-metal catalysis is a cornerstone for the formation of carbon-halogen bonds and for subsequent cross-coupling reactions. nih.govscinito.ai Palladium, in particular, is a popular choice due to its high activity and tolerance for a wide array of functional groups. mdpi.com Mild, palladium-catalyzed methods have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using reagents like N-halosuccinimides as the halogen source. organic-chemistry.org These reactions can provide halogenated products that are often complementary to those achieved through traditional electrophilic aromatic substitution. organic-chemistry.org
The general strategy involves the activation of a C-H bond at a specific position on the pyridine ring, guided by either the inherent electronics of the ring or a directing group, followed by reaction with a halogen source. This approach is a modern tool for creating aryl halides, which are indispensable building blocks in organic synthesis. researchgate.net Once formed, these halogenated nicotinates serve as critical precursors for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Stille), allowing for the introduction of diverse substituents onto the pyridine core. mdpi.com Rhodium catalysts have also been employed to achieve catalyst-controlled regioselective addition of nucleophiles to activated nicotinate salts. nih.gov
| Catalytic System | Reaction Type | Key Features | Potential Application |
|---|---|---|---|
| Palladium (e.g., Pd(OAc)₂) / N-Halosuccinimide | C-H Halogenation | Offers regioselectivity different from classical electrophilic substitution; mild conditions. organic-chemistry.org | Direct, selective chlorination of a nicotinate precursor. |
| Palladium / Ligands (e.g., phosphines) | Cross-Coupling (e.g., Suzuki, Heck) | High functional group tolerance; versatile for C-C, C-N, C-O bond formation. mdpi.com | Using a di-halogenated nicotinate to introduce other functional groups. |
| Rhodium / Chiral Ligands (e.g., BINAP, Bobphos) | Regioselective Nucleophilic Addition | Catalyst controls the position of nucleophilic attack (C2, C4, or C6) on pyridinium (B92312) salts. nih.gov | Functionalization of the nicotinate ring at various positions. |
| Triphenylphosphine / Halogenating Agent | Halogenation | Used as a catalyst in the conversion of nicotinic acids to acid halides. google.com | Preparation of a nicotinoyl chloride intermediate for subsequent reactions. |
Organocatalytic Approaches to Nicotinate Functionalization
While transition-metal catalysis is dominant, organocatalysis—the use of small, metal-free organic molecules to accelerate reactions—has emerged as a powerful complementary strategy in modern synthesis. In the context of nicotinates and related heterocycles, organocatalysts can be employed for various transformations. For instance, the synthesis of conformationally restricted nicotine (B1678760) analogues has utilized acid catalysts like p-toluenesulfonic acid (TsOH) to promote key imine formation steps. mdpi.com
The functionalization of nicotinates can also be achieved through activation of the carboxylic acid moiety. The conversion of a nicotinic acid to a more reactive species, such as an active ester, can be facilitated by organocatalytic methods. While not strictly organocatalysis, the use of a catalytic amount of dimethylformamide (DMF) with thionyl chloride to generate an acid chloride is a classic example of using a small organic molecule to enable a transformation. nih.gov Asymmetric organocatalysis, in particular, holds promise for the enantioselective functionalization of nicotinate derivatives, a key consideration in the synthesis of chiral drug candidates. Although specific applications to this compound are not widely documented, the principles of organocatalysis are broadly applicable to the functionalization of such heterocyclic systems.
Esterification Strategies for the Methyl Carboxylate Moiety
The final or intermediate step in the synthesis of this compound is the formation of the methyl ester from its corresponding carboxylic acid, 6-chloro-4-fluoronicotinic acid. Several standard and advanced esterification strategies are available for this transformation.
The most direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) under acidic conditions, typically using a strong acid catalyst like sulfuric acid. scholarsresearchlibrary.com This is an equilibrium-driven process, often requiring reflux and removal of water to drive the reaction to completion.
A more versatile and often higher-yielding approach involves a two-step procedure via an activated carboxylic acid derivative. The nicotinic acid is first converted to a highly reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov This reaction is often catalyzed by a small amount of DMF. nih.gov The resulting nicotinoyl chloride is then reacted with methanol, usually in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the HCl byproduct, to afford the methyl ester cleanly and rapidly. nih.govbelnauka.by This method is particularly useful for substrates that may be sensitive to the harsh, high-temperature conditions of direct acid-catalyzed esterification.
| Esterification Method | Reagents | General Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Fischer-Speier Esterification | 6-chloro-4-fluoronicotinic acid, Methanol, H₂SO₄ (cat.) | Reflux in excess methanol. scholarsresearchlibrary.com | Adv: Atom economical, one step. Disadv: Reversible, can require harsh conditions, may not be suitable for sensitive substrates. |
| Acid Chloride Intermediate | 1. 6-chloro-4-fluoronicotinic acid, SOCl₂ or (COCl)₂, DMF (cat.) 2. Methanol, Triethylamine | Step 1 at room temp to reflux; Step 2 often at 0 °C to room temp. nih.gov | Adv: High yield, irreversible, mild conditions for the ester formation step. Disadv: Two steps, uses stoichiometric hazardous reagents. |
Chemical Reactivity and Transformation Pathways of Methyl 6 Chloro 4 Fluoronicotinate
Electrophilic and Nucleophilic Substitution on the Pyridine (B92270) Ring
The pyridine ring's inherent electron-deficient nature is significantly amplified by the chloro, fluoro, and methoxycarbonyl substituents. This electronic property dictates its behavior in substitution reactions, favoring nucleophilic attack while making electrophilic substitution exceptionally difficult. uoanbar.edu.iq
The pyridine ring in Methyl 6-chloro-4-fluoronicotinate is activated towards nucleophilic aromatic substitution (SNAr) at the carbon atoms bearing the halogen substituents (C4 and C6). wikipedia.org Both positions are ortho or para to the ring nitrogen, which can effectively stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org
The relative reactivity of the fluorine and chlorine atoms in an SNAr reaction depends on the rate-determining step. wikipedia.org
Step 1 (Nucleophilic Attack) is Rate-Determining: Fluorine is typically a better leaving group than chlorine. Its high electronegativity makes the attached carbon atom more electrophilic and accelerates the initial attack by the nucleophile. In this scenario, substitution at the C4 position would be favored.
Step 2 (Leaving Group Expulsion) is Rate-Determining: Chlorine is a better leaving group than fluorine because the C-Cl bond is weaker than the C-F bond. If this step were rate-limiting, substitution at the C6 position would be favored.
For most activated SNAr reactions, the initial attack of the nucleophile is the rate-determining step, suggesting that the C-F bond at the C4 position would be more reactive towards nucleophiles than the C-Cl bond at the C6 position. nih.govnih.gov Studies on other fluoropyridines have shown them to be significantly more reactive than their chloro-analogues under SNAr conditions. nih.gov However, the specific outcome can be influenced by the nature of the nucleophile, solvent, and reaction conditions.
| Position | Halogen | Activating Factors | Expected Relative Reactivity (SNAr) |
| C4 | Fluorine (F) | Para to ring Nitrogen; High electronegativity | Higher |
| C6 | Chlorine (Cl) | Ortho to ring Nitrogen; Better leaving group ability (bond strength) | Lower |
The lone pair of electrons on the nitrogen atom of pyridine is located in an sp² hybrid orbital and is responsible for its basicity and nucleophilicity. wikipedia.org However, the presence of three strong electron-withdrawing groups (4-F, 6-Cl, and 3-COOCH₃) on the ring significantly reduces the electron density on the nitrogen atom. rsc.org This inductive and resonance withdrawal of electron density makes this compound a very weak base, much weaker than unsubstituted pyridine. uoanbar.edu.iq
Consequently, reactions typical for the pyridine nitrogen, such as protonation, quaternization with alkyl halides, or oxidation to an N-oxide, are expected to be substantially hindered. wikipedia.org These transformations would require highly reactive electrophiles and forcing reaction conditions.
Metal-Catalyzed Cross-Coupling and Functionalization
The halogen atoms on the pyridine ring serve as handles for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C-Cl bond is the primary site for these transformations, as C-F bonds are generally unreactive under typical palladium catalysis conditions.
The C6-Cl bond of this compound is a suitable electrophilic partner for palladium-catalyzed cross-coupling reactions. The reactivity order for aryl halides in these reactions is generally I > Br > Cl >> F, making the chlorine at the 6-position the reactive site over the fluorine at the 4-position. nih.gov
Suzuki-Miyaura Coupling: This reaction would involve coupling the C6 position with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org Research on 2,6-dichloropyridines has shown that selective mono-alkylation or mono-arylation at one of the chlorine-bearing carbons is achievable. nih.govnih.gov
Heck Reaction: The Heck reaction would couple the C6 position with an alkene, catalyzed by a palladium complex in the presence of a base, to yield a substituted alkene. wikipedia.org This provides a method for vinylation of the pyridine ring.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the C6 position and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org This is a key method for introducing alkynyl moieties onto the pyridine scaffold.
A summary of representative conditions for these reactions on analogous chloropyridine substrates is presented below.
| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Product Type |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd₂(dba)₃ / FcPPh₂ | K₃PO₄ | 6-Aryl/Alkyl-4-fluoronicotinate |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / Phosphine Ligand | Et₃N, K₂CO₃ | 6-Vinyl-4-fluoronicotinate derivative |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, Piperidine | 6-Alkynyl-4-fluoronicotinate |
Iridium-catalyzed C-H borylation is a powerful method for converting C-H bonds directly into C-B bonds, creating versatile boronic ester intermediates. nih.gov The regioselectivity of this reaction is primarily controlled by steric factors, favoring borylation at the least hindered C-H position. digitellinc.comresearchgate.net
In this compound, there are two available C-H bonds at the C2 and C5 positions.
C2-H: Flanked by the ring nitrogen and the C3-ester group.
C5-H: Flanked by the C4-fluorine and C6-chlorine atoms.
Based on steric hindrance, the C5 position is likely the preferred site for borylation, as the C2 position is sterically more encumbered by the adjacent ester group. The resulting methyl 6-chloro-4-fluoro-5-(pinacolboranyl)nicotinate could then be used in subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of substituents at the C5 position. nih.gov This two-step sequence allows for functionalization at a position not readily accessible through other means.
Direct C-H functionalization offers an atom-economical alternative to traditional cross-coupling reactions that require pre-halogenated substrates. For electron-deficient heteroarenes like this compound, several strategies can be considered.
Rhodium(III)-catalyzed C-H activation has emerged as a robust method for functionalizing arenes and heteroarenes. mdpi.com These reactions often proceed via chelation-assistance, where a directing group guides the catalyst to a specific C-H bond, typically in the ortho position. rsc.org In the absence of a strong directing group on this compound, achieving high regioselectivity between the C2-H and C5-H bonds could be challenging and would depend heavily on the specific catalytic system.
Another approach is radical-based C-H functionalization, such as the Minisci reaction. This method works well for electron-deficient heterocycles, where a nucleophilic radical attacks the pyridine ring. nih.gov The reaction typically shows a strong preference for the positions alpha and gamma to the nitrogen atom (C2 and C4/C6). Since the C4 and C6 positions are already substituted in the target molecule, the C2 position would be the most likely site for a Minisci-type functionalization.
Transformations of the Ester Moiety
The ester group in this compound is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and amides.
The hydrolysis of the methyl ester functionality in this compound to its corresponding carboxylic acid, 6-chloro-4-fluoronicotinic acid, is a fundamental transformation. This reaction can be effectively achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis:
In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester undergoes hydrolysis. This reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, it is typically performed with a large excess of water. The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification):
A more common and generally irreversible method for ester hydrolysis is saponification, which involves heating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester. This process results in the formation of an alcohol (methanol) and the salt of the carboxylic acid. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate salt and isolate the free 6-chloro-4-fluoronicotinic acid. Due to its irreversible nature, saponification often provides higher yields of the carboxylic acid compared to acid-catalyzed hydrolysis.
Table 1: General Conditions for the Hydrolysis of this compound
| Reaction Type | Reagents | General Conditions | Products |
| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), excess water | Heating under reflux | 6-chloro-4-fluoronicotinic acid, Methanol (B129727) |
| Base-Catalyzed Hydrolysis (Saponification) | Strong base (e.g., NaOH, KOH), water/alcohol mixture | Heating, followed by acidification | 6-chloro-4-fluoronicotinic acid, Methanol |
The ester moiety of this compound can be converted into a variety of other functional groups, with amidation being a particularly significant transformation for the synthesis of bioactive molecules.
Amidation:
The reaction of this compound with ammonia or a primary or secondary amine leads to the formation of the corresponding amide, 6-chloro-4-fluoronicotinamide. This transformation, known as aminolysis, typically requires more forcing conditions than hydrolysis, such as heating the ester with the amine, sometimes in the presence of a catalyst. The direct amidation of unactivated esters can be a sluggish reaction. However, various methods have been developed to facilitate this process, including the use of Lewis acid catalysts or conversion of the ester to a more reactive acyl derivative.
Transesterification:
While the primary focus is often on hydrolysis and amidation, the methyl ester can also be converted to other ester derivatives through a process called transesterification. This reaction involves treating this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of more complex or functionally diverse ester groups, which can be useful for modifying the physical and chemical properties of the molecule.
Table 2: Synthesis of Amide and Other Ester Derivatives
| Reaction Type | Reactants | General Conditions | Product |
| Amidation | This compound, Ammonia/Amine | Heating, potentially with a catalyst | 6-chloro-4-fluoronicotinamide derivative |
| Transesterification | This compound, Alcohol (R'OH) | Acid or base catalysis, heating | Alkyl 6-chloro-4-fluoronicotinate (R' ester) |
Derivatization Chemistry for Enhanced Synthetic Utility
The presence of a halogen substituent on the pyridine ring of this compound opens up a vast array of possibilities for derivatization through modern cross-coupling reactions. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, thereby significantly enhancing the synthetic utility of the core structure. The chloro group at the 6-position is particularly amenable to such transformations.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide. organic-chemistry.org this compound can serve as the halide partner in this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring. This reaction is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of a diverse library of boronic acids. organic-chemistry.org The general reaction involves a palladium catalyst, a base, and a suitable solvent. organic-chemistry.org
Sonogashira Coupling:
The Sonogashira coupling is another powerful palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org By employing this compound as the halide component, various alkyne-containing moieties can be introduced at the 6-position. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The resulting alkynyl-substituted nicotinates are valuable intermediates for the synthesis of more complex heterocyclic systems.
These cross-coupling reactions transform the relatively simple starting material into a scaffold that can be further elaborated, providing access to a wide range of novel compounds with tailored electronic and steric properties.
Table 3: Key Cross-Coupling Reactions for Derivatization
| Reaction Name | Coupling Partner | Catalyst System | Typical Product Structure |
| Suzuki-Miyaura Coupling | Aryl/Vinyl boronic acid or ester | Palladium catalyst, Base | 6-Aryl/Vinyl-4-fluoronicotinate derivative |
| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Amine base | 6-Alkynyl-4-fluoronicotinate derivative |
In Depth Spectroscopic and Structural Characterization of Methyl 6 Chloro 4 Fluoronicotinate
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework and the substitution pattern of the pyridine (B92270) ring in methyl 6-chloro-4-fluoronicotinate.
Detailed analysis of one-dimensional NMR spectra provides crucial information about the chemical environment of each nucleus.
¹H NMR: The proton NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic protons on the pyridine ring will exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing chloro and fluoro substituents. The methyl group of the ester will appear as a singlet, typically in the range of 3.9 ppm. The protons on the pyridine ring are expected at higher chemical shifts due to the deshielding effect of the aromatic system and the electronegative substituents.
¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The spectrum will show signals for the carbonyl carbon of the ester group, the carbons of the pyridine ring, and the methyl carbon. The chemical shifts of the ring carbons are significantly affected by the attached chloro and fluoro groups, with the carbon bearing the fluorine atom showing a characteristic splitting due to C-F coupling.
¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.
Table 1: Predicted NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (Aromatic) | ~8.0-8.5 | Doublet |
| ¹H (Aromatic) | ~7.0-7.5 | Doublet |
| ¹H (Methyl) | ~3.9 | Singlet |
| ¹³C (C=O) | ~165 | Singlet |
| ¹³C (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) | Doublet |
| ¹³C (C-Cl) | ~150 | Singlet |
| ¹³C (Ring Carbons) | ~110-140 | Multiple signals |
| ¹³C (Methyl) | ~52 | Singlet |
| ¹⁹F | Varies with standard | Singlet |
Note: Predicted values are estimates and can vary based on solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. harvard.eduresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, it would show correlations between the two aromatic protons on the pyridine ring, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity across the ester group (correlation between the methyl protons and the carbonyl carbon) and for confirming the substitution pattern on the pyridine ring by observing long-range correlations from the aromatic protons to the various ring carbons.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. bldpharm.com For this compound, HRMS provides an exact mass measurement with high accuracy. This allows for the unambiguous determination of its molecular formula, C₇H₅ClFNO₂. The isotopic pattern observed in the mass spectrum, particularly the characteristic M+2 peak for the chlorine atom, further corroborates the presence of chlorine in the molecule.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. rsc.org
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1730-1750 | Strong, sharp absorption |
| C=C, C=N (Aromatic Ring) | ~1550-1600 | Multiple bands |
| C-O (Ester) | ~1200-1300 | Strong absorption |
| C-F | ~1000-1100 | Strong absorption |
| C-Cl | ~700-800 | Moderate to strong absorption |
These absorption bands serve as a fingerprint for the molecule, confirming the presence of the ester group and the halogen substituents on the aromatic ring.
Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. azom.com For this compound, Raman spectroscopy could be employed to:
Confirm Aromatic Ring Vibrations: The symmetric breathing modes of the pyridine ring, which are often weak in the IR spectrum, can be strong in the Raman spectrum.
Analyze C-Cl and C-F Bonds: The stretching vibrations of the carbon-halogen bonds can also be observed in the Raman spectrum, providing complementary information to the IR data.
Monitor Reactions: In a synthetic process, Raman spectroscopy can be used for in-situ monitoring of the formation of this compound by tracking the appearance of its characteristic Raman bands. azom.com
X-ray Diffraction for Crystalline Structure Determination
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern, researchers can deduce the arrangement of atoms within the crystal lattice. This information is fundamental to understanding the physical and chemical properties of a compound.
Powder X-ray Diffraction (PXRD) for Phase Identification
Powder X-ray diffraction (PXRD) is a complementary technique used to identify crystalline phases and to analyze the purity of a bulk sample. In this method, a powdered sample is exposed to an X-ray beam, and the diffraction angles are recorded. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), is a characteristic fingerprint of the crystalline material.
As with single-crystal data, a comprehensive search did not yield any publicly available powder X-ray diffraction patterns or peak data specifically for this compound. Therefore, a data table of PXRD peaks cannot be provided.
Computational and Theoretical Studies on Methyl 6 Chloro 4 Fluoronicotinate
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Methyl 6-chloro-4-fluoronicotinate, these investigations would reveal how the arrangement of atoms and the distribution of electrons influence its stability and behavior.
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful and widely used computational method to predict the electronic structure and properties of molecules. A typical DFT study on this compound would involve optimizing its three-dimensional geometry to find the most stable arrangement of its atoms. From this optimized structure, a wealth of molecular properties could be calculated.
A hypothetical data table for such calculated properties is presented below. It is important to emphasize that the following data is illustrative and not based on actual published research.
| Molecular Property | Hypothetical Value | Significance |
| Optimized Ground State Energy | -E Hartrees | Indicates the molecule's thermodynamic stability. |
| Dipole Moment | X Debye | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Atomic Charges | C1: q1, N: qN, etc. | Provides insight into the distribution of electron density across the molecule, highlighting potentially reactive sites. |
| Polarizability | α ų | Measures the deformability of the electron cloud in an electric field, related to intermolecular forces. |
These DFT-derived properties would be invaluable for predicting how this compound might interact with other molecules, such as biological targets or other reactants.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals are critical for understanding a molecule's reactivity.
A computational study would determine the energies of the HOMO and LUMO, and the energy gap between them (HOMO-LUMO gap).
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which the molecule is most likely to donate electrons. Its energy is related to the ionization potential. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which the molecule is most likely to accept electrons. Its energy is related to the electron affinity. Regions with a high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
A hypothetical FMO data table is shown below.
| Orbital | Hypothetical Energy (eV) | Implication for Reactivity |
| HOMO | -X.xx | Indicates the molecule's capacity to act as an electron donor. |
| LUMO | -Y.yy | Indicates the molecule's capacity to act as an electron acceptor. |
| HOMO-LUMO Gap | Z.zz | Suggests the molecule's overall kinetic stability and polarizability. |
Visualizing the spatial distribution of the HOMO and LUMO would pinpoint the specific atoms on the pyridine (B92270) ring and substituents that are most involved in electron donation and acceptance, respectively.
Mechanistic Pathways of Reactivity
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Computational Elucidation of Reaction Mechanisms
For a molecule like this compound, which possesses multiple potentially reactive sites (the chloro, fluoro, and methyl ester groups), computational studies could map out the reaction coordinates for various transformations, such as nucleophilic aromatic substitution. By calculating the energies of reactants, intermediates, and products, researchers can determine the most energetically favorable reaction pathways.
Transition State Modeling
A crucial aspect of understanding reaction mechanisms is the characterization of transition states—the high-energy structures that exist fleetingly between reactants and products. Computational modeling can determine the geometry and energy of these transition states. The energy of the transition state relative to the reactants defines the activation energy barrier, which is a key determinant of the reaction rate. Modeling would allow for the comparison of activation energies for substitution at the 4-position (fluorine) versus the 6-position (chlorine), predicting which site is more susceptible to nucleophilic attack under various conditions.
Structure-Reactivity Relationship Predictions
By systematically modifying the structure of this compound in silico (e.g., by changing the halogen substituents or the ester group) and calculating the resulting changes in electronic properties and reactivity descriptors (like the HOMO-LUMO gap and atomic charges), it would be possible to establish quantitative structure-reactivity relationships (QSRR). These relationships are vital for designing new molecules with tailored reactivity for specific applications, such as the synthesis of novel pharmaceutical agents or functional materials.
In Silico Screening and Design Paradigms
In the realm of modern drug discovery and materials science, computational and theoretical studies serve as a powerful tool to predict molecular properties, guide experimental work, and accelerate the design of novel compounds with desired activities. While specific in silico screening and design paradigm studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to structurally related compounds, such as substituted pyridine carboxylates and nicotinic acid derivatives, provide a clear framework for how this compound can be virtually evaluated and utilized in rational design strategies.
In silico screening, or virtual screening, allows for the rapid assessment of large libraries of compounds against a biological target or for a specific property. For a molecule like this compound, this process would typically involve molecular docking simulations. In this approach, the three-dimensional structure of the compound is computationally "docked" into the binding site of a target protein. These simulations calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
For instance, studies on related substituted pyridine carboxamide derivatives have successfully employed molecular docking and molecular dynamics simulations to identify potent allosteric inhibitors of the SHP2 protein, a critical regulator in cancer signaling pathways. nih.gov Similarly, molecular docking analysis of 2-chloro-6-methoxypyridine-4-carboxylic acid, a compound with a substitution pattern akin to this compound, was used to predict its inhibitory activity against microbial targets and Mycobacterium tuberculosis. tandfonline.com These examples underscore the utility of docking studies in predicting the biological potential of halogenated pyridine carboxylic acid derivatives.
Quantitative Structure-Activity Relationship (QSAR) modeling is another cornerstone of computational chemistry that could be applied to this compound. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of related molecules, these models can identify key structural features (descriptors) that are critical for activity. For halopyridines, descriptors such as electronic properties (e.g., electrostatic potential, dipole moment), steric parameters, and hydrophobicity would be crucial. A 3D-QSAR model, for example, could provide a three-dimensional map highlighting regions where modifications to the this compound scaffold would likely enhance or diminish its activity. Studies on other pyridine-based inhibitors have successfully used 3D-QSAR to guide the design of more potent analogs.
Pharmacophore modeling is another design paradigm that can be extrapolated to this compound. A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. If a series of active compounds containing the chlorofluoronicotinate scaffold were identified, a pharmacophore model could be generated. This model would then serve as a template for searching virtual libraries to find new, structurally diverse compounds with the same key features, or to guide the modification of the existing scaffold to better fit the pharmacophore.
The design paradigms for this compound would also encompass its use as a chemical building block in fragment-based drug discovery (FBDD). In FBDD, small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized and linked together to create a more potent lead compound. The rigid, substituted pyridine core of this compound makes it an attractive fragment for screening against various protein targets.
The table below summarizes the potential in silico screening and design paradigms that could be applied to this compound based on studies of structurally related compounds.
| Paradigm | Methodology | Application to this compound | Potential Insights |
| Molecular Docking | Computational simulation of ligand-protein binding. | Prediction of binding modes and affinities to various biological targets (e.g., kinases, phosphatases, microbial enzymes). | Identification of potential protein targets and key intermolecular interactions driving binding. |
| QSAR Modeling | Statistical correlation of chemical structure with biological activity. | Development of models to predict the activity of novel derivatives based on structural modifications. | Understanding of which structural features (electronic, steric, hydrophobic) are critical for activity. |
| Pharmacophore Modeling | Identification of the 3D arrangement of essential functional groups. | Generation of a pharmacophore model from a series of active analogs to guide virtual screening and lead optimization. | Discovery of new chemical scaffolds with similar biological activity profiles. |
| Fragment-Based Drug Discovery (FBDD) | Screening of small molecular fragments for binding to a target. | Use as a fragment scaffold for screening against various protein targets to identify initial hits for lead development. | Identification of novel starting points for drug discovery programs. |
In silico predictions of pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity are also integral to modern drug design. Online tools and computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target effects. For example, in silico studies on nicotinic acid and nicotinic amide derivatives have been used to evaluate their pharmacokinetic profiles and guide the selection of the most promising candidates for further development. nih.gov Such analyses for this compound would be crucial in the early stages of any drug discovery effort to deprioritize compounds with predicted unfavorable properties.
Academic and Research Applications of Methyl 6 Chloro 4 Fluoronicotinate
Role as a Synthetic Intermediate in Pharmaceutical Research
The structural motif of a substituted pyridine (B92270) is a common feature in a vast array of biologically active compounds and approved drugs. Methyl 6-chloro-4-fluoronicotinate serves as a valuable precursor in the synthesis of new chemical entities with potential therapeutic applications, leveraging its reactive sites for the construction of diverse molecular architectures.
Building Block for Novel Pharmacophores
A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The distinct electronic properties and reactivity of the chloro and fluoro substituents, along with the ester group on the pyridine ring of this compound, make it an ideal starting material for the elaboration of novel pharmacophores.
Organic chemists can selectively target the different positions on the pyridine ring to introduce a variety of functional groups and build more complex molecular scaffolds. For instance, the chlorine atom can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of amine, ether, or sulfur-containing moieties. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules. This versatility allows for the systematic exploration of the chemical space around the pyridine core, leading to the identification of new compounds with desired pharmacological activities.
Contribution to Fluorine-Containing Drug Discovery
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties of a molecule. nih.gov Fluorine's high electronegativity and small size can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. nih.gov By increasing metabolic stability, fluorine can prolong the half-life of a drug in the body, leading to improved efficacy and potentially reduced dosing frequency. researchgate.net
This compound provides a direct and efficient route for introducing a fluorine atom into the pyridine ring of a target molecule. This is particularly valuable as the strategic placement of fluorine can block sites of metabolic attack by cytochrome P450 enzymes, a major pathway for drug degradation. researchgate.net The presence of the fluorine atom in this building block has contributed to the development of a range of fluorine-containing therapeutic agents, including those with applications in oncology and infectious diseases.
Strategic Intermediate in Agrochemical Development
The pyridine scaffold is also a prominent feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. The unique properties imparted by halogen substitution are as beneficial in crop protection as they are in human medicine.
Precursor for Advanced Crop Protection Agents
Similar to its role in pharmaceuticals, this compound serves as a key intermediate in the synthesis of next-generation crop protection agents. The chloro and fluoro substituents can enhance the efficacy and selectivity of the final product, leading to more effective and environmentally benign pesticides.
The development of pesticides with novel modes of action is crucial to combat the emergence of resistance in target pests. The versatility of this compound allows synthetic chemists to create a diverse library of compounds for high-throughput screening, accelerating the discovery of new and effective agrochemicals. For example, derivatives of halogenated pyridines are known to be effective in controlling a wide range of pests and weeds that can devastate crops.
Applications in Chemical Probe Development and Enzyme Studies
Chemical probes are small molecules designed to selectively bind to and modulate the function of a specific protein or enzyme. They are invaluable tools for studying biological processes and for validating new drug targets.
The reactive nature of this compound makes it a suitable starting point for the synthesis of customized chemical probes. The ester group can be modified to attach reporter tags, such as fluorescent dyes or biotin, which allow for the visualization and tracking of the probe within a biological system. The chloro and fluoro groups can be exploited to fine-tune the binding affinity and selectivity of the probe for its target enzyme. By systematically modifying the structure of the pyridine core, researchers can develop highly specific probes to investigate the role of individual enzymes in health and disease.
Contributions to Advanced Materials Science Applications
The unique electronic and physical properties of fluorinated organic compounds have led to their increasing use in the development of advanced materials. These materials find applications in various high-tech industries, including electronics and optics.
While specific examples for this compound are still emerging, related fluorinated and chlorinated pyridine derivatives are utilized as building blocks for the synthesis of functional polymers and organic electronic materials. The incorporation of the polarized C-F and C-Cl bonds can influence the material's properties, such as its thermal stability, dielectric constant, and optical characteristics. As the demand for novel materials with tailored properties continues to grow, the potential applications of this compound in this field are expected to expand. A related compound, Methyl 4-amino-6-chloro-5-fluoronicotinate, is categorized as a building block for materials science, suggesting the utility of this class of compounds in the field. biosynth.combldpharm.com
Future Perspectives and Emerging Research Avenues
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry is undergoing a paradigm shift towards more environmentally benign processes, and the synthesis of nicotinate (B505614) derivatives is no exception. Future research will undoubtedly prioritize the development of sustainable and green synthetic routes to Methyl 6-chloro-4-fluoronicotinate and related compounds.
A primary focus will be the replacement of hazardous reagents and solvents with greener alternatives. For instance, the use of the bio-derived solvent Cyrene™ is being explored as a substitute for toxic polar aprotic solvents like DMF and DMSO in nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters. unimi.itresearchgate.net Research has shown that Cyrene™, despite its propensity to polymerize in the presence of a base, can be effectively used in these reactions by significantly reducing the reaction time to as little as 15 minutes at high temperatures. unimi.itresearchgate.net This not only mitigates the environmental impact but can also lead to improved yields and simplified product isolation through precipitation. unimi.it
Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of nicotinic acid and its derivatives. frontiersin.orgnih.govnih.govresearchgate.netnih.gov Enzymatic processes offer high conversion rates under mild reaction conditions, reducing energy consumption and the generation of toxic byproducts associated with traditional chemical methods. frontiersin.orgnih.gov The use of immobilized enzymes in continuous-flow microreactors is a particularly promising avenue, allowing for enzyme reuse and efficient, continuous production. nih.govresearchgate.net Future work will likely focus on discovering and engineering novel enzymes with enhanced stability and catalytic efficiency for the synthesis of functionalized nicotinates.
Exploration of Unconventional Reactivity and Catalysis
The functionalization of the pyridine (B92270) ring, particularly at its less reactive positions, remains a significant challenge in organic synthesis. nih.gov Future research will aim to uncover and exploit unconventional reactivity patterns of this compound through innovative catalytic systems.
Transition metal catalysis, a cornerstone of modern organic synthesis, will continue to play a crucial role. nih.gov Novel catalyst systems, including those based on palladium, nickel, and iridium, are being developed to achieve site-selective C-H functionalization of pyridines. nih.govresearchgate.net These methods can simplify synthetic routes by avoiding the need for pre-functionalized starting materials. nih.gov For example, visible-light-induced photoredox catalysis is a rapidly developing field that enables the generation of pyridyl radicals from halopyridines, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions. nih.govdicp.ac.cn This approach offers a powerful alternative to traditional cross-coupling reactions.
Moreover, the exploration of dearomatization-rearomatization strategies is expected to open up new avenues for the functionalization of the pyridine core. By temporarily disrupting the aromaticity of the ring, it becomes possible to introduce substituents at positions that are otherwise difficult to access.
Integration with High-Throughput Experimentation and Automation
The discovery and optimization of new reactions and synthetic routes is often a time-consuming and labor-intensive process. High-throughput experimentation (HTE) is a transformative technology that allows for the rapid screening of a large number of reaction conditions in parallel, significantly accelerating the pace of research. youtube.comrsc.orgyoutube.comyoutube.com
In the context of this compound chemistry, HTE can be employed to:
Rapidly optimize reaction conditions: By systematically varying parameters such as catalyst, ligand, solvent, temperature, and base, optimal conditions for a desired transformation can be quickly identified. youtube.comyoutube.com
Discover novel reactivity: HTE enables the screening of large libraries of catalysts and reagents, increasing the chances of discovering new and unexpected chemical transformations. youtube.com
Synthesize compound libraries: The parallel nature of HTE is ideal for the rapid synthesis of large collections of nicotinate derivatives for biological screening or materials science applications. youtube.com
The integration of HTE with automated robotic platforms further enhances efficiency and reproducibility. youtube.com These automated systems can perform tasks such as weighing, dispensing, heating, and analysis, freeing up researchers to focus on data analysis and experimental design. The use of fluorogenic substrates, such as those derived from 6-chloro-4-methylumbelliferone, can facilitate high-throughput screening of enzyme libraries for desired activities. nih.gov
Advanced Predictive Modeling and Data-Driven Discovery in Nicotinate Chemistry
The large datasets generated by HTE are a valuable resource for the development of machine learning and artificial intelligence (AI) algorithms for chemical prediction. youtube.comyoutube.com By training these models on experimental data, it is possible to predict the outcome of reactions, identify promising new molecular structures, and even propose novel synthetic routes.
In the field of nicotinate chemistry, data-driven approaches can be used to:
Predict the biological activity of new derivatives: By analyzing the relationship between the structure of nicotinate compounds and their biological activity, machine learning models can predict the potential of new molecules as drug candidates. nih.govrsc.org
Guide the design of new catalysts: Data from HTE can be used to train models that can predict the performance of different catalysts for a specific reaction, accelerating the discovery of more efficient and selective catalytic systems.
Develop predictive models for reaction outcomes: By learning from large datasets of successful and unsuccessful reactions, AI algorithms can predict the feasibility and potential yield of a proposed chemical transformation.
The integration of HTE, automation, and predictive modeling creates a powerful feedback loop for chemical discovery. HTE generates the data needed to train the models, which in turn guide the design of new experiments, leading to a more efficient and intelligent approach to the exploration of nicotinate chemistry.
Q & A
Q. How can Methyl 6-chloro-4-fluoronicotinate be synthesized with high purity, and what reaction conditions are critical for optimizing yield?
Methodological Answer: A typical synthesis involves nucleophilic aromatic substitution or esterification of nicotinic acid derivatives. For example, refluxing 6-chloro-4-fluoronicotinic acid with methanol in the presence of a catalyst (e.g., thionyl chloride or sulfuric acid) under anhydrous conditions. Key parameters include:
- Solvent selection : Chlorobenzene or toluene for high-temperature reflux .
- Purification : Recrystallization using ethanol or aqueous mixtures to remove unreacted precursors.
- Yield optimization : Monitoring reaction progress via TLC or HPLC, adjusting molar ratios of reagents.
Q. Table 1: Example Synthesis Parameters
| Parameter | Condition |
|---|---|
| Precursor | 6-chloro-4-fluoronicotinic acid |
| Solvent | Chlorobenzene |
| Temperature | 120–140°C (reflux) |
| Catalyst | Thionyl chloride (1.2 equiv) |
| Reaction Time | 18–24 hours |
| Yield | 65–75% (after recrystallization) |
Q. What spectroscopic and analytical techniques are optimal for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated chloroform (CDCl) to confirm ester formation and substituent positions. Fluorine (F) NMR identifies the fluorine environment .
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]).
- Elemental Analysis : Validate purity (>95%) by matching calculated and observed C, H, N, Cl, and F percentages.
- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile byproducts.
- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what functional is most reliable?
Methodological Answer: Density Functional Theory (DFT) with hybrid functionals like B3LYP or Becke’s 1988 exchange-correlation functional (with correct asymptotic behavior) accurately predict molecular orbitals, dipole moments, and vibrational spectra . Basis sets such as 6-311+G(d,p) are recommended for halogens.
Q. Table 2: DFT Performance for Halogenated Nicotinates
| Functional | Basis Set | MAE* (eV) |
|---|---|---|
| B3LYP | 6-311+G(d,p) | 0.15 |
| Becke88 | def2-TZVP | 0.12 |
| *Mean Absolute Error vs. experimental bandgap. |
Q. How can structural ambiguities in this compound be resolved using X-ray crystallography and SHELX refinement?
Methodological Answer:
- Data Collection : Use high-resolution (<1.0 Å) single-crystal X-ray data. Mount crystals on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement (SHELXL) : Apply restraints for disordered Cl/F atoms and anisotropic displacement parameters (ADPs). Use the TWIN and BASF commands for twinned crystals .
- Validation : Check R (<5%) and completeness (>98%). Mercury’s void analysis identifies packing defects .
Q. How should researchers address contradictions in reaction yields when synthesizing this compound derivatives with varying substituents?
Methodological Answer:
- Experimental Design : Use a Design of Experiments (DoE) approach to test variables (e.g., temperature, catalyst loading).
- Statistical Analysis : Apply ANOVA to identify significant factors. For example, a 2 factorial design could reveal interactions between solvent polarity and reaction time.
- Mechanistic Studies : Probe intermediate stability via in situ NMR or DFT calculations to explain yield drops with bulky substituents .
Key Considerations for Data Reporting
- Reproducibility : Document synthesis and characterization steps in line with Beilstein Journal guidelines (e.g., explicit reagent sources, instrument models) .
- Ethics : Disclose conflicts of interest and funding sources per Medical Microbiology Research standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
